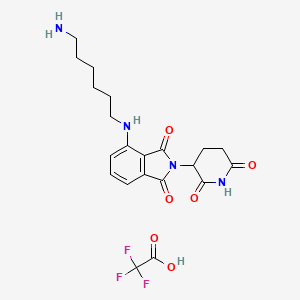

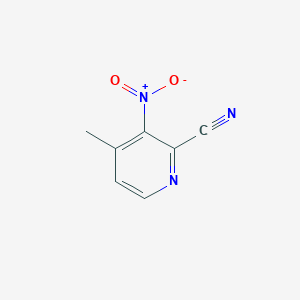

4-Methyl-3-nitropicolinonitrile

Overview

Description

4-Methyl-3-nitropicolinonitrile is a novel and potent nitrile-containing heterocyclic compound1. It has gained significant attention due to its potential applications and unique properties1.

Synthesis Analysis

The synthesis of 4-Methyl-3-nitropicolinonitrile is not explicitly mentioned in the search results. However, related compounds such as 6-Methyl-4-nitropyridine-2-carbonitrile have been synthesized2.Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitropicolinonitrile is not explicitly detailed in the search results. However, it is known that the compound has a molecular weight of 163.1361.Chemical Reactions Analysis

The specific chemical reactions involving 4-Methyl-3-nitropicolinonitrile are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results. However, it is known that the compound has a molecular weight of 163.1361.Scientific Research Applications

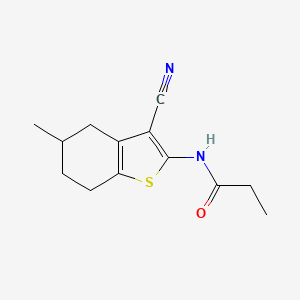

Synthesis of Heterocyclic Compounds

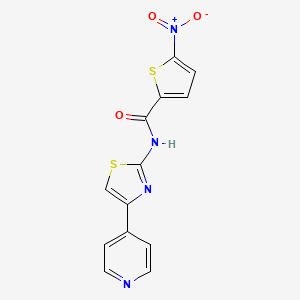

4-Methyl-3-nitropicolinonitrile serves as a key precursor in the synthesis of new thieno[3,2-b]pyridine derivatives, showcasing its utility in constructing complex heterocyclic systems. This synthesis involves palladium-catalyzed couplings and intramolecular cyclizations, highlighting its role in facilitating the construction of potentially bioactive molecules. The creation of these derivatives emphasizes the compound's importance in medicinal chemistry, where such heterocycles are often found in drugs and other therapeutic agents (Calhelha & Queiroz, 2010).

Inhibitor Synthesis

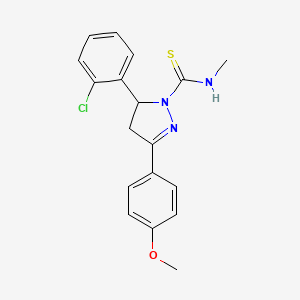

4-Methyl-3-nitropicolinonitrile is also used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of PHD2 for the treatment of anemia. The optimized synthetic route starting from 5-bromo-3-nitropicolinonitrile demonstrates its role in the streamlined production of pharmaceutical agents. This application underscores its value in drug development, especially in the context of creating inhibitors for specific enzymes involved in disease pathways (Lei et al., 2015).

Electrochemical Applications

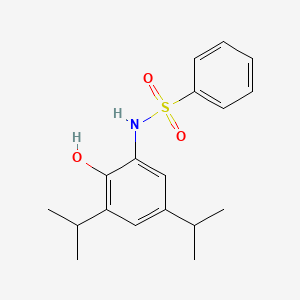

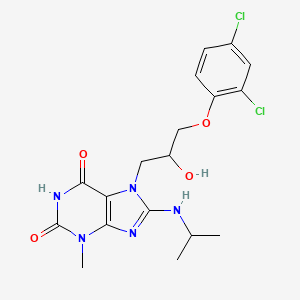

The compound's utility extends into electrochemical applications, where its derivatives are used for the modification of carbon electrodes. This modification enhances the electrode's properties, making it suitable for various analytical and sensing applications. The process involves the electrochemical reduction of in situ generated diazonium cations, highlighting the compound's role in the development of advanced materials for electrochemical sensors (Breton & Bélanger, 2008).

Fluorescent Probing

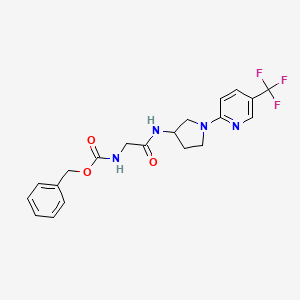

4-Methyl-3-nitropicolinonitrile-related structures have been employed in the design of fluorescent probes for hypoxic cells. These probes utilize the nitroimidazole moiety, derived from related nitropicolinonitrile compounds, as a hypoxic trigger. This application is critical in biomedical research, particularly for imaging the hypoxic status of tumor cells, thus contributing to the understanding of tumor microenvironments and the development of targeted therapies (Feng et al., 2016).

Environmental Bioremediation

Finally, derivatives of 4-Methyl-3-nitropicolinonitrile have been explored for their biodegradation and environmental remediation potential. For example, Ralstonia sp. SJ98 has shown chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, a compound structurally related to 4-Methyl-3-nitropicolinonitrile. This research points to the broader implications of nitrophenol derivatives in environmental science, particularly in the bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

Safety And Hazards

The safety and hazards associated with 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results.

Future Directions

The future directions for research involving 4-Methyl-3-nitropicolinonitrile are not explicitly detailed in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature12.

properties

IUPAC Name |

4-methyl-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-3-9-6(4-8)7(5)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEKTOZYMJTMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitropicolinonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)